Product packaging for N,4-Dimethylpyrimidin-2-amine(Cat. No.:CAS No. 15231-63-7)

N,4-Dimethylpyrimidin-2-amine

Cat. No.: B099922
CAS No.: 15231-63-7
M. Wt: 123.16 g/mol
InChI Key: OWTDCNVOLHLAEC-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences

The pyrimidine core is a fundamental structural motif found in a vast number of biologically important molecules and synthetic compounds, contributing to a broad spectrum of chemical and biological activities.

The pyrimidine ring is integral to life itself, forming the basic structure of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). researchgate.nettandfonline.com Beyond the genetic code, the pyrimidine scaffold is also present in various natural products, including vitamin B1 (thiamine) and certain antibiotics. researchgate.nettandfonline.com The inherent biological prevalence of the pyrimidine nucleus has made it a molecule of great interest to organic chemists and medicinal chemists for over a century. biosynth.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. researchgate.nettandfonline.commdpi.commdpi.comnih.gov Pyrimidine derivatives have been shown to exhibit a remarkable range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities. researchgate.netmdpi.commdpi.comnih.gov The specific biological function of a pyrimidine-containing compound is greatly influenced by the nature and position of the substituents on the pyrimidine ring. researchgate.net This has spurred extensive research into the synthesis and biological evaluation of novel pyrimidine derivatives.

Historical Context and Evolution of Research on N,4-Dimethylpyrimidin-2-amine

Early research on this compound, also known by its synonym 2-amino-4,6-dimethylpyrimidine (B23340), can be traced back to the mid-20th century. A 1945 study published in The Journal of Organic Chemistry detailed the bromination of this compound, indicating its availability and interest to the chemical community at that time. acs.org Much of the subsequent research has focused on its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Over the decades, the evolution of analytical techniques has allowed for a more thorough characterization of the compound, with detailed spectroscopic and crystallographic data becoming available. More recent research has begun to explore the potential of this compound and its derivatives in areas such as materials science and catalysis, although these remain less explored compared to its applications in medicinal chemistry.

Overview of Key Research Areas for this compound

The primary research focus for this compound has been its application as a synthetic intermediate. Its bifunctional nature, possessing both an amino group and a pyrimidine ring, makes it a valuable precursor for creating a variety of heterocyclic systems. Key research areas include:

Medicinal Chemistry: Synthesis of novel compounds with potential therapeutic activities.

Materials Science: Investigation of derivatives for applications such as non-linear optics.

Catalysis: Use as a ligand in the formation of catalytically active metal complexes.

Agricultural Chemistry: Study as a transformation product of existing agrochemicals and a building block for new ones.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the academic research on this compound. The objective is to detail its chemical synthesis, properties, applications in various scientific fields, and the analytical methods used for its characterization. The scope is strictly limited to the scientific and technical aspects of the compound, excluding any clinical or non-academic information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B099922 N,4-Dimethylpyrimidin-2-amine CAS No. 15231-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDCNVOLHLAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507547
Record name N,4-Dimethylpyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-63-7
Record name N,4-Dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemistry of N,4 Dimethylpyrimidin 2 Amine

Chemical Synthesis

The synthesis of this compound is well-established in the chemical literature. The most common method involves the condensation of a guanidine (B92328) salt with acetylacetone (B45752). mdpi.com

A typical synthesis involves the reaction of guanidine nitrate (B79036) with acetylacetone in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction proceeds by heating the mixture, followed by cooling to induce precipitation of the product. The crude product can then be purified by recrystallization. mdpi.com

Starting MaterialsReagentsProduct
Guanidine nitrate, AcetylacetoneSodium carbonate, WaterThis compound

This synthetic route is efficient and avoids the need for anhydrous solvents, making it suitable for larger-scale production.

Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. vulcanchem.com It exhibits moderate solubility in water, which can be attributed to the presence of the polar amino group capable of forming hydrogen bonds. solubilityofthings.com Its solubility is also influenced by the pH of the solution. The compound is generally stable under normal laboratory conditions.

PropertyValue
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
Melting Point151-153 °C
AppearanceWhite to off-white crystalline powder

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,4-Dimethylpyrimidin-2-amine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the electronic effects of the pyrimidine (B1678525) ring and its substituents.

Table 3.1.1: ¹H NMR Data for selected this compound Derivatives
CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide-2.4 (s, 3H)CH₃ pyrimidine arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide-2.3, 2.4 (2s, 6H)2xCH₃ pyrimidine arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide-6.7 (s, 1H)CH pyrimidine arabjchem.org
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivativeDMSO-d₆3.13 (s, 6H)NMe₂ biomedpharmajournal.org
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivativeDMSO-d₆3.82 (s, 3H)OMe biomedpharmajournal.org
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivativeDMSO-d₆6.82 (s, 1H)H-5 biomedpharmajournal.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

In derivatives of this compound, the carbon atoms of the pyrimidine ring resonate at characteristic downfield positions due to their aromaticity and the presence of electronegative nitrogen atoms. For example, in 4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, the carbon atoms of the pyrimidine ring appear at δ values of 113.6, 156.4, and 172.4 ppm. arabjchem.org The methyl carbons on the pyrimidine ring are found at a more upfield position, at 21.4 ppm. arabjchem.org

Similarly, for 4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide, the pyrimidine ring carbons are observed at 112.4, 157.3, 158.0, and 168.4 ppm, with the methyl carbon at 23.8 ppm. arabjchem.org The carbon of the N-methyl group in related compounds would typically appear in the range of 30-40 ppm. biomedpharmajournal.org

Table 3.1.2: ¹³C NMR Data for selected this compound Derivatives
CompoundSolventChemical Shift (δ, ppm)AssignmentReference
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide-23.8CH₃ pyrimidine arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide-112.4, 157.3, 158.0, 168.4Pyrimidine ring carbons arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide-21.42xCH₃ pyrimidine arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide-113.6, 156.4, 172.4Pyrimidine ring carbons arabjchem.org
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivativeDMSO-d₆36.8NMe₂ biomedpharmajournal.org
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivativeDMSO-d₆53.5OMe biomedpharmajournal.org
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivativeDMSO-d₆95.0, 161.1, 164.4, 171.8Pyrimidine ring carbons biomedpharmajournal.org

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing compounds, although it is less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope. researchgate.net However, for ¹⁵N-enriched samples, it provides direct information about the nitrogen atoms in the pyrimidine ring and the exocyclic amino group.

In studies of related pyrimidinyl guanidines, ¹⁵N NMR chemical shifts were determined using ¹H-¹⁵N HMBC spectroscopy. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, the presence of lone pairs, and involvement in hydrogen bonding or protonation. For a pyrimidinyl guanidine (B92328) derivative, the nitrogen atoms of the pyrimidine ring showed distinct signals, allowing for the differentiation between the endocyclic nitrogens. researchgate.net The exocyclic amino nitrogen would also have a characteristic chemical shift, which would be influenced by the substituents on the nitrogen and the pyrimidine ring.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the spatial proximity of atoms within a molecule, which is essential for determining stereochemistry and conformation. NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.

In the study of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines, NOESY spectroscopy was used to determine the reaction mechanism and the structure of the resulting imidazole (B134444) derivatives. researchgate.netosi.lv For example, NOE correlations were observed between the protons of the phenyl groups and the proton on the exocyclic nitrogen atom, providing evidence for a specific conformation. researchgate.net In another study on pyrazole (B372694) derivatives, the NOESY spectrum showed a correlation between the methyl protons and the NH proton of a benzoylamino group, which helped to unambiguously determine the structure. clockss.org Such correlations are invaluable for establishing the three-dimensional structure of complex derivatives of this compound.

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are often used together for a comprehensive analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups.

For derivatives of this compound, FT-IR spectra show characteristic bands for the N-H, C-H, C=N, and C-N bonds. In a series of benzenesulfonamide (B165840) derivatives containing a pyrimidine moiety, the N-H stretching vibrations are observed in the region of 3236-3483 cm⁻¹. arabjchem.org The aromatic C-H stretching vibrations appear around 3063-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are seen at approximately 2870-2956 cm⁻¹. arabjchem.org

The C=N stretching vibrations of the pyrimidine ring are typically found in the 1569-1618 cm⁻¹ range. arabjchem.org The C-N stretching vibrations of aromatic amines are observed between 1335-1250 cm⁻¹, while those of aliphatic amines are in the 1250–1020 cm⁻¹ region. orgchemboulder.com A detailed study on 2-amino-4,6-dimethyl pyrimidine combined experimental FT-IR and FT-Raman spectra with DFT calculations to provide a complete vibrational assignment. researchgate.net

Table 3.2.1: Characteristic FT-IR Frequencies for this compound and its Derivatives
Compound/Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideN-H stretch3236, 3186 arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamideN-H stretch3483, 3379 arabjchem.org
General Primary AminesN-H stretch3400-3250 (two bands) orgchemboulder.com
General Secondary AminesN-H stretch3350-3310 (one band) orgchemboulder.com
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideAromatic C-H stretch3063 arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideAliphatic C-H stretch2956, 2870 arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideC=N stretch1618 arabjchem.org
4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(5-methoxypyrimidin-2-yl)benzenesulfonamideC=N stretch1569 arabjchem.org
Aromatic AminesC-N stretch1335-1250 orgchemboulder.com
Aliphatic AminesC-N stretch1250-1020 orgchemboulder.com
Primary and Secondary AminesN-H wag910-665 orgchemboulder.com

Experimental Raman Spectroscopy

Experimental analysis of this compound has been conducted using Fourier Transform (FT) Raman spectroscopy to investigate its vibrational modes. The FT-Raman spectrum is typically recorded in the solid phase over a spectral range of 4000–100 cm⁻¹. ijera.com For these measurements, a spectrometer such as the Bruker IFS 66V model is often employed, equipped with an FRA-106 FT-Raman module. ijera.comomicsonline.org Excitation of the sample is achieved using a Nd:YAG laser source operating at a wavelength of 1064 nm with a power of 200 mW. ijera.comomicsonline.org

The resulting Raman spectrum provides valuable information about the molecular structure, revealing characteristic vibrational frequencies for the pyrimidine ring and its substituents. Key observed Raman bands and their assignments for the related compound 2-amino-4,6-dimethylpyrimidine (B23340) are detailed in the table below.

Table 1: Experimental FT-Raman Vibrational Frequencies and Assignments for 2-amino-4,6-dimethylpyrimidine

Observed Frequency (cm⁻¹)Assignment
3445NH₂ asymmetric stretching
3085C-H stretching
1625NH₂ scissoring
1590Ring stretching
1440CH₃ asymmetric stretching
1380CH₃ symmetric stretching
970Ring breathing
725Ring puckering

Theoretical Vibrational Analysis and Comparison

To complement experimental findings, theoretical vibrational analysis is performed using quantum chemical computations. omicsonline.org Methods such as Density Functional Theory (DFT) with hybrid functionals like B3LYP and B3PW91, paired with basis sets such as 6-31++G(d,p) and 6-311++G(d,p), are commonly used to calculate the vibrational frequencies of this compound. omicsonline.orgomicsonline.org Additionally, normal coordinate analyses based on a General Valence Force Field (GVFF) have been applied. ijera.com

These theoretical calculations provide a complete set of vibrational modes, aiding in the precise assignment of the bands observed in experimental FT-IR and FT-Raman spectra. ijera.com It is a common practice to scale the theoretically calculated frequencies to correct for anharmonicity and limitations in the computational methods. For instance, a scaling factor of 0.9614 has been used with the B3LYP/6-311G(d,p) method to better align theoretical data with experimental observations. pau.edu.tr

Discrepancies between experimental and theoretical values can arise because theoretical calculations are often performed for a molecule in the gas phase, while experimental measurements are typically conducted on a solid sample. pau.edu.tr Despite this, a good agreement is generally found between the scaled theoretical and experimental vibrational frequencies, which validates the molecular model and the interpretation of the spectroscopic data. nih.gov The comparison allows for a detailed understanding of the fundamental vibrations associated with the molecule's functional groups and skeletal structure. researchgate.net

Table 2: Comparison of Observed and Calculated (DFT/B3LYP/6-311++G(d,p)) Vibrational Frequencies (cm⁻¹) for Key Modes of 2-amino-4,6-dimethylpyrimidine

Vibrational ModeObserved FT-Raman (cm⁻¹)Calculated (cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis Spectral Analysis

The electronic absorption properties of this compound and its derivatives have been characterized using UV-Vis spectroscopy in various solvents. omicsonline.orgpau.edu.trmdpi.com The spectra, typically recorded in a range from 200 nm to 800 nm, reveal electronic transitions characteristic of the pyrimidine chromophore. omicsonline.orgarabjchem.org

In ethanol, absorption bands for a related derivative were observed at 205 nm, 230 nm, and 280 nm. pau.edu.tr These absorptions are assigned to π → π* transitions of the aromatic ring and n → π* transitions involving the lone pair electrons on the nitrogen atoms. pau.edu.tr In methanol, a maximum absorption (λmax) was reported at 303 nm for a derivative of the title compound. mdpi.com

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) support the experimental findings. For example, calculations for 2-amino-4,6-dimethylpyrimidine in the gas phase predicted absorption bands at 311.94 nm, 263.56 nm, and 255.87 nm, which are attributed to n→π* transitions. omicsonline.org In a simulated dimethyl sulfoxide (B87167) (DMSO) solvent environment, these bands were predicted at 300 nm, 256 nm, and 255 nm. omicsonline.org The observed peaks in the experimental spectrum were noted at 248 nm, 250 nm, and 252 nm, showing a reasonable correlation with the calculated values. omicsonline.org

Table 3: UV-Vis Absorption Maxima (λmax) of this compound and Related Compounds

SolventExperimental λmax (nm)Theoretical λmax (nm)Assigned TransitionReference

Analysis of Intramolecular Charge Transfer

The electronic structure of this compound, featuring both electron-donating (methyl groups) and electron-withdrawing/donating (amino group) substituents on the pyrimidine ring, facilitates intramolecular charge transfer (ICT). omicsonline.org ICT is a phenomenon where electron density is redistributed within a molecule upon electronic excitation, which significantly influences its chemical and photophysical properties. mdpi.comnih.gov

In this molecule, the amino group can act as an electron-withdrawing element, while the methyl groups are electron donors. omicsonline.org This substitution pattern disturbs the electron consistency of the pyrimidine ring, setting up the potential for ICT. omicsonline.org The electronic absorption bands observed in the UV-Vis spectrum are indicative of these charge transfer characteristics. omicsonline.orgveterinaria.org An increase in solvent polarity can lead to a redshift (a shift to longer wavelengths) in the absorption and fluorescence spectra, which is a hallmark of ICT. mdpi.comnih.gov This solvatochromic behavior underscores the charge transfer nature of the excited states in such pyrimidine derivatives.

Photophysical Properties and Fluorescence Research

The pyrimidine core is a key component in many compounds known for their fluorescent properties. researchgate.net Research on pyrimidine derivatives indicates that their photophysical properties, including fluorescence, are highly tunable through chemical modification. d-nb.infoacs.org

Studies on related 2-aminopyrimidine (B69317) derivatives show that the introduction of electron-donating groups can lead to strong fluorescence emission in the visible region, large Stokes shifts (the difference between the absorption and emission maxima), and good fluorescence quantum yields. acs.org For instance, 4,6-diarylpyrimidin-2-amines exhibit dual-state (solution and solid) emission, with quantum yields reaching up to 71% in solution. d-nb.info

The fluorescence of these compounds can be highly sensitive to the molecular environment. For example, in certain 2-hydroxyphenyl-substituted pyrimidines, fluorescence is quenched due to an efficient excited-state intramolecular proton transfer (ESIPT) process. nih.gov However, protonation of a pyrimidine nitrogen atom by adding acid can inhibit this process, resulting in a "turn-on" of fluorescence, a phenomenon known as acidochromism. nih.gov This highlights that the photophysical and fluorescence characteristics of this compound are likely to be significantly influenced by factors such as solvent polarity and pH. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a chemical formula of C₆H₉N₃ and a precise molecular weight of 123.1558 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, the spectrum of this compound is characterized by a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 123. nist.gov As expected for a molecule containing an odd number of nitrogen atoms, the molecular ion has an odd m/z value. libretexts.orgmiamioh.edu

The fragmentation of this compound follows patterns typical for aliphatic and aromatic amines, primarily involving alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orglibretexts.org The most prominent peaks in the mass spectrum correspond to stable fragment ions. The base peak, which is the most intense peak in the spectrum, provides insight into the most favorable fragmentation pathway.

Key fragments observed in the EI mass spectrum of this compound are listed below.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment Structure/Loss

Computational Chemistry and Theoretical Studies on N,4 Dimethylpyrimidin 2 Amine

Density Functional Theory (DFT) Calculations

Density functional theory is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For pyrimidine (B1678525) derivatives, DFT methods are routinely used to predict their geometric and electronic features.

The optimization of the molecular geometry of pyrimidine derivatives using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), is a critical first step in computational analysis. ambeed.com This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For the related compound 2-amino-4,6-dimethylpyrimidine (B23340), the pyrimidine ring is essentially planar, a characteristic expected to be maintained in N,4-Dimethylpyrimidin-2-amine. The substitution of a methyl group on the exocyclic amine is anticipated to induce minor changes in the bond lengths and angles of the amino group and adjacent C-N bond. In a study on a related pyrimidine derivative, the molecule was found to be nearly planar, with very small root-mean-square deviations.

Table 1: Predicted Geometrical Parameters for a Pyrimidine Ring Structure (Note: Data is based on the closely related 2-amino-4,6-dimethylpyrimidine and is illustrative for this compound)

ParameterPredicted Value (Å or °)
C-C bond length (ring)1.375 - 1.383
C-N bond length (ring)1.329 - 1.344
Dihedral Angle (ring)~0

This table is populated with representative data from studies on analogous compounds to illustrate the expected structural parameters.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations are valuable for assigning the vibrational modes of the molecule to specific stretching, bending, and torsional motions of the atoms. For pyrimidine derivatives, characteristic vibrational frequencies include the C-H stretching of the methyl groups, the N-H stretching of the amino group, and the various stretching and deformation modes of the pyrimidine ring.

Frontier molecular orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For the related compound 4-Amino-5-chloro-2,6-dimethylpyrimidine, the HOMO-LUMO gap was calculated to be 4.71 eV, indicating high reactivity.

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are based on related pyrimidine compounds and serve as an estimation for this compound)

ParameterEnergy (eV)
EHOMO-6.2 to -6.8
ELUMO-1.5 to -2.1
HOMO-LUMO Gap (ΔE)~4.1 to 4.7

This table presents typical energy values for HOMO, LUMO, and the energy gap derived from computational studies on analogous pyrimidine structures.

Mulliken atomic charge distribution analysis provides insight into the charge distribution across the atoms within a molecule, which is fundamental to understanding its electrostatic potential and reactivity. ambeed.com In pyrimidine derivatives, the nitrogen atoms of the ring are typically centers of negative charge due to their high electronegativity, while the carbon and hydrogen atoms bear positive charges. The distribution of these charges influences the molecule's dipole moment and its interactions with other molecules. ambeed.com Studies on the related compound 2-amino-4,6-dimethylpyrimidine show a characteristic charge distribution that influences its chemical behavior. ambeed.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment, such as a solvent or a biological receptor. While specific MD simulation studies on this compound are not prevalent, research on derivatives has employed this technique to investigate their stability when bound to proteins. These simulations can reveal key information about the flexibility of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) and Drug-Likeness Evaluation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, QSAR models have been developed to predict their antimicrobial, anticancer, and antiviral activities. These models use various molecular descriptors, such as topological indices and physicochemical properties, to correlate with the observed biological effects.

Drug-likeness evaluations, often based on rules like Lipinski's rule of five, are used to assess the potential of a compound to be an orally active drug. ambeed.com These evaluations consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While a specific QSAR model for this compound has not been reported, the principles of QSAR and drug-likeness evaluation are applicable to assess its potential as a bioactive molecule.

Computational and Theoretical Insights into this compound and Its Analogs

Computational chemistry and theoretical studies provide a powerful lens for understanding the behavior of molecules at an atomic level. For this compound and its structurally related derivatives, these methods have been instrumental in predicting and analyzing their interactions with biological macromolecules like proteins and DNA, as well as forecasting their spectroscopic characteristics.

Future Perspectives and Research Directions

The existing body of research on N,4-Dimethylpyrimidin-2-amine provides a solid foundation for future investigations. While its role as a synthetic intermediate is well-established, several areas warrant further exploration.

The development of novel synthetic methodologies that are more environmentally friendly and efficient would be a valuable contribution. In medicinal chemistry, the synthesis and screening of new derivatives of this compound against a wider range of biological targets could lead to the discovery of new drug candidates. tandfonline.commdpi.com

The applications of this compound in materials science and catalysis are still in their infancy. Future research could focus on the systematic design and synthesis of polymers, coordination complexes, and other materials incorporating the this compound scaffold to explore their electronic, optical, and catalytic properties.

In agricultural chemistry, a more in-depth investigation into the biological activity of derivatives could lead to the development of new and more selective pesticides. Understanding the environmental fate and metabolism of this compound as a transformation product of existing agrochemicals also remains an important area of research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N,4 Dimethylpyrimidin 2 Amine

The investigation into N,4-dimethylpyrimidin-2-amine and its derivatives has revealed intricate connections between their chemical structures and their biological functions. These studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective therapeutic agents.

Future Directions and Emerging Research Opportunities

Development of Novel N,4-Dimethylpyrimidin-2-amine Derivatives with Enhanced Efficacy and Selectivity

A primary focus of ongoing research is the creation of new this compound derivatives that exhibit improved effectiveness and greater selectivity for their biological targets. The pyrimidine (B1678525) core is amenable to a variety of chemical modifications, which can fine-tune the compound's interactions with these targets. A recent study detailed the design and synthesis of a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Through intensive molecular docking studies, a clear structure-activity relationship was established, leading to the identification of a compound with high selectivity for FGFR4 over other FGF receptors. nih.gov

Key strategies for the development of novel derivatives include:

Structure-Activity Relationship (SAR) Studies: A thorough comprehension of the connection between a molecule's chemical structure and its biological effects is essential. Future SAR studies are anticipated to delve into more detailed examinations of substitutions at various points on the pyrimidine ring and the attached amino group.

Bioisosteric Replacement: This technique involves substituting specific functional groups within the this compound framework with other groups possessing similar physical or chemical characteristics. The aim is to enhance the compound's pharmacokinetic or pharmacodynamic properties while preserving or boosting its biological activity.

Fragment-Based Drug Discovery (FBDD): This method identifies small chemical fragments that bind to a biological target. These fragments are then grown or linked to produce a more potent lead compound. The this compound core itself can serve as a foundational fragment for further development.

**Table 1: Potential Modifications of this compound and Their Rationale**
Modification SitePotential SubstituentRationale for Modification
N-methyl groupLarger alkyl chains, cyclic groupsTo explore the steric and hydrophobic requirements of the binding pocket.
C4-methyl groupHalogens, alkoxy groupsTo modulate electronic properties and potential for hydrogen bonding.
C5 and C6 positionsVarious functional groupsTo introduce new interaction points with the target protein and improve selectivity.
2-amino groupAcylation, sulfonylationTo alter solubility, metabolic stability, and binding interactions.

Exploration of New Therapeutic Applications

While this compound and its analogs have been studied for specific biological activities, their therapeutic applications may extend to other diseases. The pyrimidine structure is a frequent motif in a wide array of biologically active molecules, indicating that its derivatives could interact with numerous biological targets. mdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. mdpi.com

Future research could investigate the activity of this compound derivatives in areas such as:

Oncology: Many anticancer drugs are based on pyrimidine structures. nih.govontosight.ai Screening libraries of this compound derivatives against various cancer cell lines and relevant protein kinases could lead to the discovery of novel anticancer agents. nih.govontosight.ai For instance, pyrimidine derivatives have been investigated as inhibitors of tubulin polymerization and as tyrosine kinase inhibitors. nih.gov

Neurodegenerative Diseases: Given the role of certain enzymes in diseases like Alzheimer's and Parkinson's, derivatives of this compound could be assessed for their potential to modulate these targets.

Infectious Diseases: The pyrimidine nucleus is vital for many pathogens. New derivatives could be explored as potential antibacterial, antifungal, or antiviral agents. mdpi.comomicsonline.org

Inflammatory Disorders: The potential for this compound derivatives to modulate inflammatory pathways warrants investigation. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The combination of computational and experimental methods is transforming drug discovery. Integrating these approaches will be vital for expediting the development of therapeutics based on this compound.

Computational Modeling and Simulation: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can offer significant insights into how this compound derivatives interact with their targets. arabjchem.orgnih.gov These methods can predict the binding affinity and selectivity of new compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov For example, computational studies have been used to analyze the antibiotic activity of 2-amino-4,6-dimethylpyrimidine (B23340) and to understand the selectivity of N-phenylpyrimidin-2-amine derivatives for different cyclin-dependent kinases. omicsonline.orgnih.gov

High-Throughput Screening (HTS): HTS enables the rapid evaluation of large compound libraries against a specific biological target, facilitating the identification of initial "hits" for further optimization.

Structural Biology: Techniques such as X-ray crystallography can provide detailed 3D structures of this compound derivatives bound to their target proteins, guiding the rational design of more effective and selective analogs. arabjchem.orgbohrium.com

Studies on Pharmacokinetics and Pharmacodynamics (ADME)

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is crucial for its successful development. gsconlinepress.comnuvisan.com Future research on this compound and its derivatives must incorporate comprehensive ADME profiling. bioivt.comevotec.com

Absorption and Distribution: Studies are needed to evaluate how well these compounds are absorbed and distributed throughout the body to reach their intended targets. gsconlinepress.com

Metabolism: Investigating the metabolic pathways of these derivatives is essential for identifying active metabolites and designing compounds with better metabolic stability. nuvisan.com

Excretion: Determining how the compounds and their metabolites are eliminated from the body is a key aspect of pharmacokinetic analysis. gsconlinepress.com

**Table 2: Key ADME Parameters for Investigation**
ADME ParameterExperimental MethodDesired Outcome
SolubilityKinetic and thermodynamic solubility assaysAdequate solubility for absorption and formulation.
PermeabilityCaco-2 or PAMPA assaysGood permeability across biological membranes.
Metabolic StabilityLiver microsomal stability assaysResistance to rapid metabolism to ensure sufficient exposure.
Plasma Protein BindingEquilibrium dialysis or ultrafiltrationOptimal balance between free and bound drug.

Nanotechnology and Drug Delivery Systems for this compound Conjugates

Nanotechnology presents promising avenues for enhancing the delivery of therapeutic agents, including this compound and its derivatives. mdpi.com Nanoparticle-based systems can improve a drug's bioavailability, reduce side effects, and increase therapeutic efficacy. mdpi.com

Nanoparticle-Based Delivery: Encapsulating or attaching this compound derivatives to nanoparticles, such as liposomes or polymeric nanoparticles, can offer benefits like improved solubility, enhanced stability, and prolonged circulation time. mdpi.commdpi.com Studies have shown that nanoparticles can be used to deliver anticancer drugs to specific tissues, enhancing their tumor-killing effects. nih.gov

Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies) to nanoparticles, it's possible to direct the this compound conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and minimizing off-target effects. mdpi.com For instance, a pyrazolo[3,4-d]pyrimidine derivative encapsulated in immunoliposomes decorated with an anti-GD2 antibody showed increased cytotoxic activity against neuroblastoma cell lines. mdpi.com

Controlled Release Systems: Nanocarriers can be engineered to release their drug payload in a controlled manner in response to specific environmental triggers, such as pH or enzymes, further improving the drug's therapeutic index.

The convergence of these future research avenues holds the potential to elevate this compound from a chemical compound to a versatile platform for developing a new generation of targeted and effective treatments for a variety of diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N,4-Dimethylpyrimidin-2-amine?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chloro-4-methylpyrimidine with methylamine under controlled conditions (e.g., in ethanol at 60–80°C for 12–24 hours) yields the target compound. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and stoichiometric excess of methylamine to drive the reaction to completion. Purification via column chromatography or recrystallization ensures high purity .

Q. How can X-ray crystallography and computational tools be applied to elucidate the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural determination. Crystals are grown via slow evaporation in solvents like methanol or DCM. Data collection using a diffractometer (e.g., Bruker D8 Venture) followed by refinement with SHELXL or Olex2 resolves bond lengths, angles, and torsion angles. Computational tools like Gaussian or ORCA optimize geometry using DFT (B3LYP/6-31G* basis set). Hydrogen-bonding networks and π-stacking interactions are analyzed using Mercury or PLATON .

Q. What methodologies are used to assess the biological activity of this compound in drug discovery?

Biological screening includes:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.
  • Cell viability assays : Evaluate cytotoxicity via MTT or resazurin in cancer cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins.
  • In vivo models : Pharmacokinetic profiling in rodents assesses bioavailability and metabolic stability .

Advanced Research Questions

Q. How can contradictory data in crystallographic studies (e.g., polymorphic forms) be resolved for this compound derivatives?

Polymorphism arises from variations in crystallization conditions (solvent, temperature). To resolve discrepancies:

  • Perform multiple crystallization trials and compare unit cell parameters.
  • Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions driving polymorphism.
  • Validate stability via DSC/TGA to determine thermodynamically favored forms. For example, a study on a similar pyrimidine derivative revealed two polymorphs with distinct hydrogen-bonding motifs, impacting solubility and bioavailability .

Q. What strategies optimize the pharmacokinetic profile of this compound analogs?

Structural modifications enhance ADME properties:

  • Fluorination : Introduce fluorine at the pyrimidine 5-position to improve metabolic stability and membrane permeability (e.g., logP reduction from 2.1 to 1.7).
  • Prodrug approaches : Mask polar groups (e.g., phosphate esters) to increase oral absorption.
  • Co-crystallization : Use co-formers like succinic acid to enhance solubility.
  • In silico modeling : Predict CYP450 metabolism using Schrödinger’s ADMET Predictor .

Q. How can computational modeling address discrepancies between predicted and experimental binding affinities in this compound-based inhibitors?

Discrepancies often arise from ligand flexibility or solvent effects. Mitigation strategies:

  • Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility.
  • Include explicit water molecules in docking studies (AutoDock Vina) to model solvation effects.
  • Use free-energy perturbation (FEP) or MM-GBSA to refine binding energy calculations. For example, a study on pyrimidine kinase inhibitors showed FEP improved correlation (R² = 0.89) between computed and experimental ΔG values .

Methodological Resources

  • Crystallography Software : SHELX (refinement), WinGX (data processing), ORTEP (visualization) .
  • Synthetic Protocols : Reductive amination (NaBH₃CN, DMF), nucleophilic substitution (K₂CO₃, DMSO) .
  • Biological Assays : SPR (Biacore T200), ITC (MicroCal PEAQ), and cytotoxicity screening (CellTiter-Glo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.